molecular formula C14H11NO B13135735 2-phenyl-1H-indol-3-ol

2-phenyl-1H-indol-3-ol

Cat. No.: B13135735
M. Wt: 209.24 g/mol
InChI Key: GKSLMRAMMVMYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1H-indol-3-ol is an organic compound belonging to the indole family, characterized by a phenyl group attached to the second position of the indole ring. Indoles are significant heterocyclic systems found in various natural products and drugs, playing a crucial role in cell biology and exhibiting a wide range of biological activities .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1H-indol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and dihydroindoles .

Mechanism of Action

The mechanism of action of 2-phenyl-1H-indol-3-ol involves its interaction with various molecular targets and pathways. It can bind to multiple receptors with high affinity, influencing cellular processes such as signal transduction and gene expression. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and inflammation .

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-1H-indol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the third position enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications .

Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

2-phenyl-1H-indol-3-ol

InChI

InChI=1S/C14H11NO/c16-14-11-8-4-5-9-12(11)15-13(14)10-6-2-1-3-7-10/h1-9,15-16H

InChI Key

GKSLMRAMMVMYHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)O

Origin of Product

United States

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